molecular formula C7H13ClN2 B1403118 trans-3-Aminocyclohexanecarbonitrile hydrochloride CAS No. 920966-30-9

trans-3-Aminocyclohexanecarbonitrile hydrochloride

Cat. No.: B1403118
CAS No.: 920966-30-9
M. Wt: 160.64 g/mol
InChI Key: ZBUXGIYHCTWUTA-ZJLYAJKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminocyclohexanecarbonitrile hydrochloride typically involves the reaction of cyclohexanone with ammonia and hydrogen cyanide to form the corresponding aminonitrile. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: trans-3-Aminocyclohexanecarbonitrile hydrochloride is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of nitrile and amine groups on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: It is investigated for its potential therapeutic effects and as a building block for drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of trans-3-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: trans-3-Aminocyclohexanecarbonitrile hydrochloride is unique due to its specific stereochemistry and the position of the amino and nitrile groups. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

trans-3-Aminocyclohexanecarbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Antimicrobial Properties

Research indicates that trans-3-Aminocyclohexanecarbonitrile derivatives exhibit significant antimicrobial activity. Notably, certain derivatives have shown effectiveness against ampicillin-resistant strains of Enterobacter cloacae. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure, such as the presence of heterocyclic aryl rings, enhance antimicrobial potency. For instance, compounds with a cyclohexanone moiety were found to be more effective than those with cyclopentanone structures .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies measuring nitric oxide (NO) production in activated macrophages revealed that certain derivatives could moderately suppress NO production, with IC50 values ranging from 22.7 to 35.3 µM. The most potent compounds demonstrated an IC50 value of 4.2 ± 0.2 µM, indicating substantial anti-inflammatory activity .

The mechanisms underlying the biological activities of this compound involve modulation of pro-inflammatory cytokines and transcription factors. For example, certain analogs were shown to inhibit the activation of AP-1, a key transcription factor involved in inflammatory responses, with IC50 values comparable to established anti-inflammatory agents like curcumin .

Summary of Research Findings

Activity Description IC50 Values (µM)
AntimicrobialEffective against ampicillin-resistant E. cloacaeVaries by derivative
Anti-inflammatorySuppresses NO production in activated macrophages4.2 - 35.3
Modulation of CytokinesInhibits AP-1 activation1.4 - 11.4

Properties

IUPAC Name

(1R,3R)-3-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXGIYHCTWUTA-ZJLYAJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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